3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound characterized by the presence of two aromatic rings connected by a three-carbon chain. The compound features methoxy groups on one aromatic ring and hydroxy groups on the other, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the carbon-carbon bond between the aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)propan-1-one: Lacks one hydroxy group compared to the target compound.
3-(3,4-Dimethoxyphenyl)-1-(2,6-dihydroxyphenyl)propan-1-one: Lacks one hydroxy group compared to the target compound.
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)propan-1-one: Contains methoxy groups instead of hydroxy groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O6/c1-22-15-6-4-10(7-16(15)23-2)3-5-12(19)17-13(20)8-11(18)9-14(17)21/h4,6-9,18,20-21H,3,5H2,1-2H3 |
InChI Key |
IHEYOUFZWFHEBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.